2-(Methylsulfonyl)isonicotinaldehyde
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Overview
Description
2-(Methylsulfonyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H7NO3S and a molecular weight of 185.20 g/mol . It is an aromatic heterocyclic compound that contains a sulfonyl group attached to the isonicotinaldehyde structure. This compound is primarily used for research purposes in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been evaluated as cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) inhibitors . COX enzymes play a crucial role in the inflammatory response, making them potential targets for anti-inflammatory drugs.
Mode of Action
If it acts similarly to related compounds, it may inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)isonicotinaldehyde typically involves the reaction of 2-mercaptonicotinic acid with potassium carbonate in an organic solvent under a protective atmosphere. Methyl iodide is then added to the reaction mixture . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isonicotinaldehyde derivatives.
Scientific Research Applications
2-(Methylsulfonyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)benzaldehyde
- 2-(Methylsulfonyl)pyridine
- 2-(Methylsulfonyl)thiophene
Uniqueness
2-(Methylsulfonyl)isonicotinaldehyde is unique due to its specific structure, which combines the isonicotinaldehyde core with a sulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-methylsulfonylpyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-4-6(5-9)2-3-8-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFXZZRFKZMUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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